N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S.ClH/c1-27-13-2-4-16-14(12-13)20-19(30-16)22(7-6-21-8-10-28-11-9-21)18(24)15-3-5-17(29-15)23(25)26;/h2-5,12H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKRDZXNQQFOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic compound that has gained attention for its potential biological activities. This compound is characterized by a complex structure that includes a benzo[d]thiazole moiety, a morpholinoethyl chain, and a nitrofuran carboxamide backbone. The unique combination of these functional groups suggests a diverse range of biological interactions, making it an interesting subject for medicinal chemistry research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 468.9 g/mol. The structural components are highlighted in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₄O₆S |
| Molecular Weight | 468.9 g/mol |
| CAS Number | 1216788-43-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrofuran component is known to act as a prodrug that requires activation through reduction processes, typically mediated by nitroreductases found in bacteria such as Escherichia coli . These enzymes convert the nitrofuran into reactive intermediates that can induce cellular damage by forming DNA lesions and triggering oxidative stress .
Antimicrobial Properties
Research indicates that compounds with nitrofuran moieties exhibit significant antimicrobial activity against a range of pathogens. The mechanism involves the formation of reactive species that interfere with nucleic acid synthesis and protein function, leading to bacterial cell death .
In vitro studies have shown that this compound demonstrates promising activity against several strains of bacteria, particularly those classified under the ESKAPE pathogens, which are known for their antibiotic resistance . The minimum inhibitory concentrations (MICs) for various pathogens are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
| Enterococcus faecium | 64 |
These findings suggest that this compound could be developed further as an antibacterial agent.
Cytotoxicity and Anticancer Activity
Preliminary studies have also explored the cytotoxic effects of this compound on cancer cell lines. The presence of the benzo[d]thiazole moiety is thought to enhance its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical carcinoma) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
Study on Antimicrobial Efficacy
A study published in 2023 examined the efficacy of several nitrofuran derivatives, including this compound, against ESKAPE pathogens. The results indicated that this compound exhibited superior antibacterial properties compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent .
Cytotoxicity Assessment
In another study focusing on cancer treatment, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant apoptosis induction at relatively low concentrations, suggesting its potential as an anticancer drug .
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities, particularly against various pathogens. Its unique combination of functional groups enhances its solubility and bioavailability, potentially leading to improved therapeutic profiles compared to existing drugs.
Antimicrobial Properties
A significant area of research has focused on the antimicrobial properties of nitrofuran derivatives. Studies have shown that compounds with nitrofuran moieties can be effective against multi-drug resistant bacteria, particularly those included in the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae) .
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride | Staphylococcus aureus | 0.06 µg/mL |
| This compound | Klebsiella pneumoniae | 0.25 µg/mL |
| This compound | Acinetobacter baumannii | 0.25 µg/mL |
Case Studies
- Antibacterial Testing : In a study examining the efficacy of various nitrofuran derivatives against ESKAPE pathogens, this compound demonstrated superior activity compared to traditional antibiotics like nitrofurantoin .
- Structure–Activity Relationship Studies : Research has established structure–activity relationships for compounds similar to this compound, indicating that modifications in the functional groups can significantly affect their biological activity .
- In Silico Docking Studies : Computational studies have provided insights into how this compound interacts with bacterial targets at the molecular level, aiding in the design of more effective derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The table below compares the target compound with key analogs from the evidence:
Key Observations:
- Nitro Group Placement : The target compound’s nitro group on the furan ring contrasts with analogs like , where nitro is on benzofuran. This difference may alter redox behavior and target selectivity.
- Morpholinoethyl vs.
- Cyclopropane vs. Carboxamide : Cyclopropane-containing analogs (e.g., ) exhibit rigid structures, whereas the target compound’s carboxamide linker offers conformational flexibility.
Spectroscopic and Physicochemical Data
- Target Compound : Expected ¹H NMR signals include methoxy (δ 3.8–4.0 ppm), morpholine protons (δ 2.4–3.5 ppm), and aromatic protons (δ 7.0–8.5 ppm). HRMS would confirm the molecular ion at m/z ~495.7.
- Analog : Reported ¹H NMR shows benzofuran aromatic protons (δ 7.2–8.1 ppm) and carbohydrazide NH (δ 10.2 ppm) .
- Analog : HRMS confirmed m/z 591.141216 (calculated 591.1412), validating structural integrity .
Q & A
Q. What are the recommended synthetic routes for N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride?
The synthesis typically involves coupling reactions between the benzothiazole and nitrofuran moieties. A common method uses carbodiimide crosslinkers like EDC∙HCl with DMAP as a catalyst in anhydrous chloroform under inert atmospheres (e.g., argon). For example, similar carboxamide formations require 48–72 hours at room temperature, followed by purification via column chromatography (1:1 toluene/EtOAc with additives like AcOH or NEt₃) to achieve yields of ~18% .
Q. How should researchers characterize the purity and structural identity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and proton environments (e.g., methoxy, morpholinoethyl, and nitrofuran groups).
- HRMS (ESI) : To validate molecular weight and isotopic patterns (e.g., deviations <0.001 Da from theoretical values).
- TLC (Rf values) : For preliminary purity checks using solvent systems like toluene/EtOAc with 2% AcOH .
- Elemental analysis : To confirm stoichiometry, especially for hydrochloride salts.
Q. What are the critical solubility and stability considerations for this compound?
The hydrochloride salt enhances water solubility, but the nitrofuran and benzothiazole groups may limit stability under prolonged light exposure or acidic/basic conditions. Stability studies should include:
- pH-dependent degradation assays : Monitor via HPLC at pH 2–8.
- Photostability tests : UV-Vis spectroscopy under controlled light conditions.
- Thermogravimetric analysis (TGA) : To assess decomposition temperatures .
Advanced Research Questions
Q. How can researchers optimize the low yields observed in the synthesis of this compound?
Yield improvements may involve:
- Alternative coupling agents : Replace EDC∙HCl with HATU or DCC for better activation.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 72 hours to 2–4 hours) while maintaining efficiency.
- Solvent optimization : Test polar aprotic solvents like DMF or DMSO to enhance reagent solubility.
- Stepwise purification : Use prep-HPLC after column chromatography to isolate high-purity fractions .
Q. What strategies address contradictions in antimicrobial activity data across structurally similar nitrofuran derivatives?
Discrepancies often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., nitro or chloro) on the thiazole ring enhance activity against anaerobic pathogens by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), as seen in nitazoxanide derivatives .
- Morpholinoethyl groups may improve membrane permeability but reduce selectivity. Comparative assays (e.g., MIC vs. mammalian cell cytotoxicity) and molecular docking (e.g., PFOR binding affinity) can resolve these contradictions .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallinity and bioavailability?
Crystal packing analysis (via X-ray diffraction) reveals stabilizing interactions:
- Classical hydrogen bonds : N–H⋯N/O between amide and heterocyclic groups form dimers, enhancing crystallinity .
- Non-classical interactions : C–H⋯F/O bonds in the nitrofuran or morpholino groups affect solubility. Amorphization via ball milling or co-crystallization with excipients (e.g., PVP) can improve dissolution rates .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
Advanced approaches include:
- Metabolomic profiling : Compare metabolic perturbations (e.g., lactate/pyruvate ratios) in treated vs. untreated microbial cultures.
- Fluorescent probes : Conjugate the compound with BODIPY tags to track cellular uptake and sublocalization via confocal microscopy.
- RNA-seq : Identify transcriptional changes in microbial stress-response pathways (e.g., oxidative stress, DNA repair) .
Data Contradiction Analysis
Q. Why do some nitrofuran-thiazole hybrids show potent activity against Gram-positive bacteria but not Gram-negative strains?
Gram-negative bacteria have lipopolysaccharide-rich outer membranes that limit passive diffusion. Structure-activity relationship (SAR) studies suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
